N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring, a sulfonyl linker, and a phenylacetamide moiety. The sulfonyl group may enhance binding affinity through hydrophobic or hydrogen-bonding interactions, while the acetamide moiety could contribute to metabolic stability .
Properties
IUPAC Name |
N-[4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14(25)20-16-5-7-17(8-6-16)28(26,27)23-12-9-15(10-13-23)19-22-21-18-4-2-3-11-24(18)19/h2-8,11,15H,9-10,12-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQPNKYDBUYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-Pyridine Moiety: This can be achieved through a [3+2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of copper acetate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chlorides under basic conditions.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazolo-pyridine moiety using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced triazolo-pyridine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Compound 1 : N-[4-({4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Core Heterocycle : [1,2,3]Triazolo[4,5-d]pyrimidine (vs. [1,2,4]triazolo[4,3-a]pyridine in the main compound).
- Substituents : Piperazine ring (vs. piperidine) with a 4-methylphenyl group.
- Piperazine’s additional nitrogen may improve basicity and target interaction .
Compound 2 : N-[4-((4-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]PIPERIDINO)SULFONYL)PHENYL]ACETAMIDE
- Core Heterocycle : Pyrazole-thiophene hybrid (vs. triazolopyridine).
- Substituents : Thiophene moiety on pyrazole.
- Implications : Thiophene’s electron-rich aromatic system may enhance π-π stacking with hydrophobic binding pockets. The absence of a triazole ring could reduce hydrogen-bonding capacity .
Compound 3 : 2-[1-(Furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
- Core Heterocycle: Triazolopyridine with imidazolidinone and furan.
- Substituents : Furan (oxygen-containing) and methylsulfanyl-propyl chain.
- Implications : Furan improves polarity and solubility, while the methylsulfanyl group may increase metabolic stability or modulate cytochrome P450 interactions .
Compound 4 : N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide
- Core Heterocycle : [1,2,4]Triazolo[4,3-a]pyrazine (vs. pyridine).
- Substituents : Methyl group on triazole and piperazine-carbonyl linker.
- Implications: Pyrazine’s dual nitrogen atoms could enhance solubility and electronic interactions.
Comparative Data Table
Research Findings and Hypotheses
- Main Compound vs. Compound 1 : The pyrimidine core in Compound 1 may favor targets requiring polar interactions (e.g., ATP-binding pockets), whereas the main compound’s pyridine core could optimize blood-brain barrier penetration due to moderate lipophilicity .
- Main Compound vs. Compound 4: The pyrazine core in Compound 4 likely increases aqueous solubility, making it preferable for intravenous formulations. However, the main compound’s piperidine ring may confer superior metabolic stability over piperazine derivatives .
Biological Activity
N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a triazolo-pyridine moiety, which is known for various pharmacological effects.
The biological activity of N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The sulfonamide group in the compound suggests potential inhibition of carbonic anhydrases (CA), which are involved in various physiological processes and are targets for anticancer therapies.
- Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis through caspase activation pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide. For instance:
- IC50 Values : Compounds with similar triazole and sulfonamide structures have shown IC50 values ranging from 42 µM to 78 µM against cancer cell lines, indicating moderate to high potency compared to standard chemotherapeutics like chlorambucil .
| Compound Type | IC50 (µM) | Target |
|---|---|---|
| Triazole-Sulfonamide | 42 | Cancer Cells |
| Chlorambucil | 50 | Cancer Cells |
Neuropharmacological Activity
The piperidine component may contribute to neuropharmacological effects. Compounds with similar piperidine structures have been studied for their potential as anxiolytics and antidepressants by modulating neurotransmitter systems.
Case Studies
- Study on Anticancer Activity : A recent study synthesized novel sulfonamides containing triazole moieties and evaluated their anticancer activities. The results demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.
- Neuropharmacological Evaluation : Another study explored the effects of similar piperidine derivatives on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety levels significantly compared to control groups.
Q & A
Q. Table 1: Common Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Intermediate A | Pyridine, triazole, 80–100°C | 60–75% | Oxidative byproduct formation |
| Sulfonylation | SOCl₂, DCM, 0–5°C | 70–85% | Moisture sensitivity |
| Acetamide Coupling | EDCI, DMAP, RT | 50–65% | Competing side reactions |
Which analytical techniques are recommended for characterizing its structure and purity?
Q. Core Methods :
- NMR Spectroscopy (¹H, ¹³C): Confirms structural integrity and substituent positions .
- HPLC : Assesses purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (±2 ppm accuracy) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation for target interaction studies .
Q. Critical Considerations :
- Use deuterated solvents (e.g., DMSO-d₆) to avoid signal interference in NMR.
- For HPLC, optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
What are the key physicochemical properties relevant to experimental stability?
Q. Key Properties :
- Solubility : Poor in aqueous buffers (<0.1 mg/mL); use DMSO for stock solutions .
- Stability : Degrades at pH <3 or >10; store at –20°C in anhydrous conditions .
- LogP : Predicted ~2.8 (Schrödinger Suite), indicating moderate membrane permeability .
Q. Table 2: Stability Under Various Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 (RT) | >72 hrs | None detected |
| pH 2.0 (RT) | 6 hrs | Sulfonic acid derivative |
| 40°C (dry) | 30 days | N/A |
Advanced Research Questions
How can multi-step synthesis be optimized to improve yield and purity?
Q. Strategies :
- Catalyst Screening : Use Zeolite (Y-H) or Lewis acids (e.g., AlCl₃) to accelerate sulfonylation .
- Temperature Control : Perform acetamide coupling at 0–5°C to suppress side reactions .
- In-line Analytics : Monitor reaction progress via TLC or LC-MS to terminate steps at optimal conversion .
Case Study :
A 15% yield increase was achieved by replacing EDCI with HATU in the acetamide step, reducing racemization .
How to resolve contradictions in biological activity data across assays?
Q. Methodological Approach :
Assay Validation : Confirm target engagement using SPR or ITC to rule out false positives .
Purity Reassessment : Impurities >5% (e.g., desulfonyl byproducts) may skew dose-response curves .
Cell Line Authentication : Use STR profiling to ensure consistency in cellular models .
Example :
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) were traced to differences in serum protein binding across assay media .
What computational methods predict interactions with biological targets?
Q. Tools and Workflows :
- Molecular Docking (AutoDock Vina) : Predict binding modes to kinases or GPCRs .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., piperidine sulfonyl) with activity .
Case Study :
Docking revealed a hydrogen bond between the acetamide carbonyl and EGFR-TK residue Thr766, guiding SAR studies .
How to design stability studies for pH and storage conditions?
Q. Protocol Design :
Forced Degradation : Expose to 0.1N HCl/NaOH (40°C, 24 hrs) and analyze via HPLC .
Long-term Stability : Store aliquots at –20°C, 4°C, and RT; sample monthly for 12 months .
Light Sensitivity : Test under ICH Q1B guidelines using UV light (320–400 nm) .
What strategies enhance pharmacological properties through structural modification?
Q. Approaches :
- Bioisosteric Replacement : Substitute sulfonyl with carbonyl to improve solubility .
- Prodrug Design : Introduce ester moieties for enhanced oral bioavailability .
- Peripheral Modifications : Add PEG chains to the piperidine nitrogen to reduce CYP450 metabolism .
Q. Table 3: Modified Analogues and Activity
| Modification | Target IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 120 | 0.08 |
| Sulfonyl → Carbonyl | 95 | 0.25 |
| PEG-500 Conjugate | 150 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
